molecular formula C23H20ClN3O2S2 B2963317 N-(2-chloro-6-methylphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1261001-61-9

N-(2-chloro-6-methylphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No. B2963317
CAS RN: 1261001-61-9
M. Wt: 470
InChI Key: DJPXWWAEAUSHCU-UHFFFAOYSA-N
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Description

N-(2-chloro-6-methylphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C23H20ClN3O2S2 and its molecular weight is 470. The purity is usually 95%.
BenchChem offers high-quality N-(2-chloro-6-methylphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chloro-6-methylphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Dual Enzyme Inhibition

Compounds with the thieno[2,3-d]pyrimidine scaffold, such as N-(2-chloro-6-methylphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide, have been explored for their dual inhibitory activities against thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are crucial in the folate pathway, making them targets for anticancer drugs. Gangjee et al. (2008) synthesized a series of compounds showing potent dual inhibition, with significant implications for developing new cancer therapies (Gangjee, Qiu, Li, & Kisliuk, 2008).

Antitumor Activity

Another aspect of scientific research on these compounds is their antitumor potential. Hafez and El-Gazzar (2017) synthesized a series of thieno[3,2-d]pyrimidine derivatives demonstrating potent anticancer activity against various human cancer cell lines, including MCF-7 (breast adenocarcinoma), HeLa (cervical carcinoma), and HCT-116 (colonic carcinoma) (Hafez & El-Gazzar, 2017).

Crystal Structure Analysis

Research also extends to the crystallographic analysis of these compounds to understand their molecular conformation and potential interactions. Subasri et al. (2016) analyzed the crystal structures of related 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, providing insights into their molecular geometry and potential binding modes (Subasri, Timiri, Barji, Jayaprakash, Vijayan, & Velmurugan, 2016).

Vibrational Spectroscopic Analysis

The vibrational spectroscopic analysis of compounds within this chemical family offers insights into their molecular structure and potential pharmacokinetic properties. Jenepha Mary, Pradhan, and James (2022) utilized Raman and Fourier transform infrared spectroscopy, supported by density functional theory calculations, to characterize the vibrational signatures of similar compounds. This study provided valuable information on the stability and interactions of these molecules at the molecular level (Jenepha Mary, Pradhan, & James, 2022).

properties

IUPAC Name

N-(2-chloro-6-methylphenyl)-2-[3-(2,4-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O2S2/c1-13-7-8-18(15(3)11-13)27-22(29)21-17(9-10-30-21)25-23(27)31-12-19(28)26-20-14(2)5-4-6-16(20)24/h4-11H,12H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJPXWWAEAUSHCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=C(C=CC=C4Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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